molecular formula C15H9FN2O3 B1667667 Ataluren CAS No. 775304-57-9

Ataluren

Cat. No. B1667667
M. Wt: 284.24 g/mol
InChI Key: OOUGLTULBSNHNF-UHFFFAOYSA-N
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Description

Ataluren, also known as Translarna, is a medication designed by PTC Therapeutics for the treatment of Duchenne muscular dystrophy . It is used in the European Union to treat people with Duchenne muscular dystrophy who have a nonsense mutation in the dystrophin gene, can walk, and are more than five years old .


Molecular Structure Analysis

Ataluren has a molecular formula of C15H9FN2O3 and a molecular weight of 284.24 . Its systematic name is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid .


Chemical Reactions Analysis

Ataluren is thought to modulate termination efficiency at premature nonsense codons . It enables ribosomal readthrough of mRNA containing premature stop codons, which would otherwise result in premature termination of protein chains . Ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .


Physical And Chemical Properties Analysis

Ataluren has a molecular weight of 284.24 and a molecular formula of C15H9FN2O3 . It is a small molecule and is orally administered .

Scientific Research Applications

1. Application in Ophthalmology

  • Summary of Application: Ataluren is used in the formulation of eye drops for the treatment of Aniridia, a severe panocular disease characterized by a complete or partial iris defect .
  • Methods of Application: The study assessed the physicochemical and microbiological stability of ataluren 1% eye drop in preservative-free low-density polyethylene (LDPE) bottle with an innovative insert that maintains sterility after opening . Ataluren is a strongly lipophilic compound, the formulation is complex and involves a strategy based on co-solvents in an aqueous phase or an oily formulation capable of totally dissolving the active ingredient .
  • Results: The oily formulation in castor oil and DMSO (10%) better protects ataluren hydrolysis and oxidative degradation and permits its complete solubilization . Throughout the 60 days period, the oily solution in the LDPE bottle remained clear without any precipitation or color modification, and no drug loss and no microbial development were detected .

2. Application in Genetic Diseases

  • Summary of Application: Ataluren is used for the treatment of diseases caused by nonsense mutations such as Duchenne muscular dystrophy (DMD), cystic fibrosis, and aniridia .
  • Methods of Application: Ataluren works as a readthrough agent, allowing the translation of transcripts containing premature stop codons resulting in full-length protein expression .
  • Results: Western blot analyses of mdx mouse muscles showed the full-length dystrophin levels to be approximately 20–25% that of wild-type mice, which may be enough to alleviate the symptoms of DMD patients .

3. Application in Cystic Fibrosis

  • Summary of Application: Ataluren is used for the treatment of cystic fibrosis caused by nonsense mutations .
  • Methods of Application: Similar to its application in genetic diseases, Ataluren works as a readthrough agent, allowing the translation of transcripts containing premature stop codons .

4. Application in Muscular Dystrophy

  • Summary of Application: Ataluren is used for the treatment of Duchenne muscular dystrophy caused by nonsense mutations .
  • Methods of Application: Ataluren enables ribosomal readthrough of mRNA containing premature stop codons .
  • Results: Studies have demonstrated that Ataluren treatment increases expression of full-length dystrophin protein in human and mouse primary muscle cells containing the premature stop codon mutation for Duchenne muscular dystrophy .

5. Application in Nonsense Mutation Diseases

  • Summary of Application: Ataluren is used for the treatment of diseases caused by nonsense mutations . More specifically, ataluren is used in the small group of patients whose disease is caused by a specific genetic defect (called a ‘nonsense mutation’) in the dystrophin gene .
  • Methods of Application: Ataluren enables ribosomal readthrough of mRNA containing premature stop codons . This allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .

6. Application in Duchenne Muscular Dystrophy

  • Summary of Application: Ataluren is used for the treatment of Duchenne muscular dystrophy caused by nonsense mutations .
  • Methods of Application: Ataluren enables ribosomal readthrough of mRNA containing premature stop codons .
  • Results: Studies have demonstrated that Ataluren treatment increases expression of full-length dystrophin protein in human and mouse primary muscle cells containing the premature stop codon mutation for Duchenne muscular dystrophy .

Safety And Hazards

Ataluren has a favorable safety profile; most treatment-emergent adverse events were mild or moderate and unrelated to Ataluren . More than 10% of people taking Ataluren in clinical trials experienced vomiting; more than 5% experienced diarrhea, nausea, headache, upper abdominal pain, and flatulence .

Future Directions

Ataluren is now approved by the European Medicine Agency (EMA) for the treatment of male patients older than 2 years of age with DMD caused by a premature stop codon . It is also recommended by NICE for treating Duchenne muscular dystrophy resulting from a 'nonsense mutation’ in the dystrophin gene in people two years and over who can walk . The landscape for families dealing with DMD looks set to change radically in the next ten years with new treatments being developed .

properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUGLTULBSNHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046776
Record name Ataluren
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Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains. Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein. The research on the effects of Ataluren on the translation and stability of nonsense-containing mRNA in vitor show that Ataluren promoted readthrough at each of the nonsense codons, showing maximal activity with UGA, while having no effect on mRNA levels. Unlike the stable cell line assays, Ataluren did not discriminate significantly between the UAG and UAA mRNAs. Ataluren was a more potent nonsense-suppressing agent than gentamicin, and exhibited 4- to 15-fold stimulation of in vitro readthrough relative to the controls at levels similar to those in the stable cell reporter assays. These results indicate that Ataluren modulates termination efficiency at premature nonsense codons.
Record name Ataluren
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Product Name

Ataluren

CAS RN

775304-57-9
Record name Ataluren
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Record name Ataluren
Source DrugBank
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Record name Ataluren
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Record name Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]
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Record name 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID
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Record name ATALUREN
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Synthesis routes and methods

Procedure details

To a solution of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester (60 g, 310 mmol) in anhydrous THF (200 mL) was added diisopropylethylamine (75 mL, 434 mmol) at 5° C., and then to the mixture was added 2-fluorobenzoyl chloride (48.1 mL, 403 mmol) over 20 min. The reaction mixture was stirred for 1 h at room temperature. The precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethylacetate (400 mL) and then washed with water (200 mL×2). The solvent was removed under reduced pressure and the desired product was crystallized in 60% ethylacetate in hexane to yield the desired product (81 g, 83% yield) as a white solid. 1H-NMR (CDCl3) δ 8.18 (1H), 8.03 (2H), 7.48 (2H), 7.18 (2H), 5.61 (2H), 3.82 (3H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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